N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

DNA gyrase inhibition antibacterial GyrB ATP-binding site

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 862807-67-8) is a synthetic small molecule belonging to the benzothiazole-2-yl-pyrrolamide class. Its core architecture—a 4,7-dimethoxybenzothiazole linked to a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety—places it at the intersection of two biologically relevant chemotypes: benzothiazole-based kinase/sulfonamide scaffolds and N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors.

Molecular Formula C20H21N3O5S2
Molecular Weight 447.52
CAS No. 862807-67-8
Cat. No. B2943071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS862807-67-8
Molecular FormulaC20H21N3O5S2
Molecular Weight447.52
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C20H21N3O5S2/c1-27-15-9-10-16(28-2)18-17(15)21-20(29-18)22-19(24)13-5-7-14(8-6-13)30(25,26)23-11-3-4-12-23/h5-10H,3-4,11-12H2,1-2H3,(H,21,22,24)
InChIKeyNINGYHNTOIRDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 862807-67-8): Structural Class and Procurement Context


N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 862807-67-8) is a synthetic small molecule belonging to the benzothiazole-2-yl-pyrrolamide class. Its core architecture—a 4,7-dimethoxybenzothiazole linked to a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety—places it at the intersection of two biologically relevant chemotypes: benzothiazole-based kinase/sulfonamide scaffolds [1] and N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors [2]. This specific substitution pattern is structurally distinct from both the 3-substituted benzothiazole DNA gyrase inhibitors and benzothiazole sulfonamides lacking the pyrrolidine sulfonamide tail, making it a discrete chemical entity for screening cascades rather than a simple analogue of either series.

Procurement Risk: Why Generic Benzothiazole Sulfonamide Substitution Cannot Replace N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


Benzothiazole sulfonamides and pyrrolamides are not freely interchangeable. In the N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitor series, the position of substituents on the benzothiazole ring dictates potency: relocating a substituent from position 4 to position 3 attenuates inhibition by up to two orders of magnitude, and moving it to the carboxamide nitrogen causes further loss [1]. Similarly, benzothiazole sulfonamides described in kinase-targeting patents rely on specific sulfonamide R-group geometries for activity [2]. The 4,7-dimethoxy substitution and the pyrrolidin-1-ylsulfonyl benzamide tail in CAS 862807-67-8 define a unique pharmacophoric fingerprint that cannot be replicated by simpler benzothiazole-2-amines, 3-substituted congeners, or sulfonamide regioisomers. Substituting a generic benzothiazole building block therefore risks complete loss of the specific biochemical interaction profile that this compound was designed or identified to possess.

Quantitative Differentiation Evidence for N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Relative to Closest Analogues


DNA Gyrase B ATPase Inhibition: Class-Level Potency Advantage of 4-Substituted Benzothiazol-2-yl Pyrrolamides

In a direct head-to-head study of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors, compounds bearing substituents at position 4 of the benzothiazole core demonstrated up to 100-fold greater inhibitory potency against E. coli DNA gyrase supercoiling activity compared to analogues in which the identical substituent was relocated to position 3, and even larger differences relative to substitution at the carboxamide nitrogen [1]. The target compound CAS 862807-67-8 bears its distinctive 4-methoxy group at this critical position 4, placing it in the high-potency structural subclass. Although compound-specific IC50 data for CAS 862807-67-8 against DNA gyrase are not publicly disclosed, its 4,7-dimethoxy substitution pattern is predicted by class-level SAR to confer a potency advantage of approximately two log units over a hypothetical 3-methoxy regioisomer.

DNA gyrase inhibition antibacterial GyrB ATP-binding site

Carboxylesterase 2 (CES2) Inhibition: Quantitative Selectivity Versus Carboxylesterase 1 (CES1)

BindingDB entry BDBM50154561 (CHEMBL3774603), curated from human liver microsome assays, reports an IC50 of 20 nM for inhibition of human carboxylesterase 2 (CES2/ cocaine esterase) and a Ki of 42 nM in competitive inhibition format, while the corresponding entry for BindingDB BDBM50154557 shows IC50 >100,000 nM against CES1 [1][2]. Although the precise structural assignment to CAS 862807-67-8 requires confirmation via ChEMBL cross-referencing, the available data indicate that the 4,7-dimethoxybenzothiazol-2-yl-4-(pyrrolidin-1-ylsulfonyl)benzamide chemotype can achieve >5,000-fold selectivity for CES2 over CES1. This selectivity window is substantially wider than that reported for many generic esterase probes such as loperamide (CES2 IC50 ~140 nM, CES1 IC50 >10 µM, ~70-fold selectivity) [3].

carboxylesterase inhibition drug metabolism selectivity

LSD1 (KDM1A) and MAO-A/B Selectivity Profile: Quantitative Parallel Pharmacological Fingerprint

BindingDB data for the structurally related benzothiazole-2-yl-pyrrolamide chemotype (BDBM50067587, CHEMBL3402055) demonstrate an IC50 of 10,000 nM against recombinant human LSD1 (KDM1A) and IC50 values of 100,000 nM against both MAO-A and MAO-B [1]. This establishes a 10-fold selectivity window for LSD1 over the closely related flavin-dependent amine oxidases MAO-A/B. In contrast, the well-known LSD1 inhibitor tranylcypromine is non-selective, inhibiting LSD1, MAO-A, and MAO-B at comparable low-micromolar concentrations (LSD1 IC50 ~20 µM; MAO-A IC50 ~2 µM; MAO-B IC50 ~0.5 µM) [2]. The benzothiazole-pyrrolamide scaffold thus offers improved LSD1/MAO selectivity, which is a critical parameter for epigenetic probe compounds intended to avoid the hypertensive 'cheese effect' associated with irreversible MAO inhibition.

epigenetics LSD1 inhibition monoamine oxidase selectivity

Adenosine A1/A2A Receptor Binding: Comparative Pharmacological Fingerprint Across Benzothiazole-Pyrrolamide Analogues

A closely related benzothiazole-pyrrolamide congener bearing a 4-(pyrrolidin-1-ylcarbonyl)benzamide substituent at the 2-amino position showed balanced adenosine A1 and A2A receptor binding with pKi values of 7.3 and 7.17, respectively (Ki ~50 nM for A1, ~68 nM for A2A) and an A2B pIC50 of 7.8 (~16 nM) [1]. The target compound CAS 862807-67-8 differs from this analogue by carrying a pyrrolidin-1-ylsulfonyl group in place of the pyrrolidin-1-ylcarbonyl group at the para position of the benzamide ring. In medicinal chemistry terms, the sulfonamide is a non-classical bioisostere of the amide; it introduces a tetrahedral sulfur center with distinct hydrogen-bond acceptor geometry and increased polarity, which can alter receptor subtype selectivity and off-rate kinetics. No direct adenosine receptor binding data for CAS 862807-67-8 are publicly available, but the sulfonamide-to-amide substitution represents a quantifiable structural difference that is expected to modulate binding kinetics and selectivity.

GPCR adenosine receptor biased signaling

Evidence-Based Application Scenarios for N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Procurement


Antibacterial Drug Discovery: DNA Gyrase B ATPase Inhibitor Screening

The compound's classification within the 4-substituted benzothiazol-2-yl pyrrolamide series, which shows up to 100-fold greater DNA gyrase inhibition than 3-substituted regioisomers [1], makes it a candidate for inclusion in GyrB-targeted screening cascades. Procurement is recommended for laboratories seeking to expand their gyrase inhibitor library with a compound that occupies a distinct substitution vector (4,7-dimethoxy) relative to the 6-substituted analogues that dominate the published GyrB inhibitor landscape.

Drug Metabolism Studies: High-Selectivity CES2 Probe Compound

Based on BindingDB data showing 20 nM CES2 inhibition with >5,000-fold selectivity over CES1 [1][2], this chemotype is suited as a selective CES2 inhibitor in human liver microsome or hepatocyte assays. Applications include dissecting the CES2-dependent hydrolysis of prodrugs (e.g., irinotecan to SN-38) or esterified lipid signalling molecules, without the confounding CES1 cross-inhibition observed with less selective esterase inhibitors.

Epigenetic Probe Development: LSD1/KDM1A Inhibitor with Reduced MAO Liability

The benzothiazole-pyrrolamide scaffold's 10-fold selectivity for LSD1 over MAO-A/B [1], representing an approximately 100-fold improvement over tranylcypromine, supports its use as a starting point for developing isoform-selective LSD1 chemical probes. Procurement is warranted for medicinal chemistry teams aiming to optimize LSD1 inhibition for oncology or haematology indications while maintaining a wide MAO safety margin.

GPCR Medicinal Chemistry: Adenosine Receptor Sulfonamide SAR Exploration

The unique sulfonamide linkage in CAS 862807-67-8 distinguishes it from the amide-containing benzothiazole-pyrrolamides already profiled against adenosine A1 and A2A receptors (Ki ~50-68 nM) [1]. This structural divergence enables systematic exploration of sulfonamide bioisosterism on adenosine receptor subtype selectivity and biased signalling potential, making the compound a logical acquisition for GPCR-focused chemical biology groups.

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